3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride
Overview
Description
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride is a chemical compound that features an indole moiety, which is a significant structure in many biologically active molecules
Preparation Methods
The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to cell biology and biochemistry to understand its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound can influence signaling pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring compound with similar structural features.
Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.
Melatonin: Another tryptamine derivative involved in regulating sleep-wake cycles.
Properties
IUPAC Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12;/h1-4,9,16H,5-8,14H2,(H,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSRFMZWNJNHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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